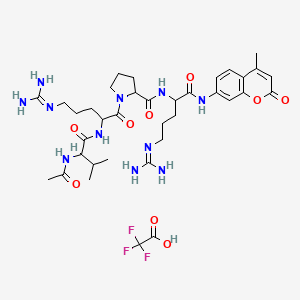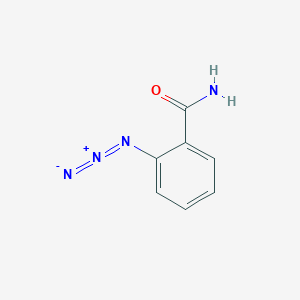
N-(4-aminocyclohexyl)-3-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)-3-chloropropanamide is an organic compound that features a cyclohexane ring substituted with an amino group and a chloropropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-3-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-aminocyclohexyl)-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Major Products
Substitution: Formation of N-(4-aminocyclohexyl)-3-azidopropanamide or N-(4-aminocyclohexyl)-3-thiocyanatopropanamide.
Reduction: Formation of N-(4-aminocyclohexyl)-3-aminopropanamide.
Oxidation: Formation of N-(4-nitrocyclohexyl)-3-chloropropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)-3-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the preparation of polymers and nanocomposites with specific properties.
Biological Studies: It serves as a probe to study the interaction of cyclohexyl derivatives with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-aminocyclohexyl)-3-chloropropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanamide moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-aminocyclohexyl)-3-aminopropanamide
- N-(4-nitrocyclohexyl)-3-chloropropanamide
- N-(4-aminocyclohexyl)-3-azidopropanamide
Uniqueness
N-(4-aminocyclohexyl)-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropropanamide moiety allows for versatile chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H17ClN2O |
|---|---|
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)-3-chloropropanamide |
InChI |
InChI=1S/C9H17ClN2O/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h7-8H,1-6,11H2,(H,12,13) |
InChI-Schlüssel |
GZQPHTXRHSAXAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)NC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)












